molecular formula C10H14N2O2S B8370417 1-Ethylindoline-6-sulfonamide

1-Ethylindoline-6-sulfonamide

Cat. No.: B8370417
M. Wt: 226.30 g/mol
InChI Key: MTTLLFTZMKFREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylindoline-6-sulfonamide is a chemical building block offered for research use only, intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications. The indoline sulfonamide scaffold is a privileged structure in medicinal chemistry, with demonstrated biological activity in scientific research. Compounds based on this core structure have been identified as potent inhibitors of bacterial enzymes. For instance, closely related 5-halo-6-indolinesulfonamides have been discovered as inhibitors of the bacterial enzyme dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a promising target for antibiotics with a novel mechanism of action . Molecular docking studies suggest these inhibitors bind to the enzyme's active site, with the sulfonamide group potentially acting as a zinc-binding group . More broadly, sulfonamides represent a highly significant class of bioactive molecules. They are known for their role as antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway . Beyond antibacterials, sulfonamide derivatives are extensively investigated for a wide range of therapeutic applications, including the management of type-II diabetes, as evidenced by indole-based sulfonamide derivatives acting as potent inhibitors of α-glucosidase and α-amylase enzymes . The structural features of this compound make it a valuable intermediate for synthesizing novel derivatives for various biochemical and pharmacological studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

1-ethyl-2,3-dihydroindole-6-sulfonamide

InChI

InChI=1S/C10H14N2O2S/c1-2-12-6-5-8-3-4-9(7-10(8)12)15(11,13)14/h3-4,7H,2,5-6H2,1H3,(H2,11,13,14)

InChI Key

MTTLLFTZMKFREZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C1C=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 1 Ethylindoline 6 Sulfonamide and Its Analogues

Strategic Retrosynthesis of the Indoline (B122111) Core and Sulfonamide Moiety

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. For 1-Ethylindoline-6-sulfonamide, the analysis involves two primary disconnections: the sulfonamide C-S bond and the indoline N-C (ethyl) bond.

Key Disconnections:

Sulfonamide Moiety: The sulfonamide group is typically installed via the reaction of an amine with a sulfonyl chloride. Therefore, a primary disconnection is made at the C(aryl)-S bond, leading back to an appropriately functionalized indoline precursor and a sulfonating agent like chlorosulfonic acid or a protected version thereof.

N-Alkylation: The N-ethyl group on the indoline core can be introduced through N-alkylation of a secondary amine (indoline). This suggests a disconnection at the N-C(ethyl) bond, leading to indoline-6-sulfonamide (B1419461) and an ethylating agent such as ethyl iodide or ethyl bromide.

A plausible retrosynthetic pathway is outlined below:

Table 1: Retrosynthetic Analysis of this compound

Target Molecule Key Intermediate(s) Starting Material(s)
This compound Indoline-6-sulfonamide Indoline
1-Ethylindoline (B8703014) Ethyl Halide

This analysis suggests that the synthesis can proceed by first preparing the indoline-6-sulfonamide core, followed by N-alkylation, or by first N-ethylating indoline and then introducing the sulfonamide group at the C6 position. The choice of route often depends on the compatibility of the functional groups with the reaction conditions of the subsequent steps.

Forward Chemical Synthesis of this compound

The forward synthesis builds upon the retrosynthetic plan. A common and effective method involves the direct sulfonation of an N-protected or N-substituted indoline, followed by amination to form the sulfonamide.

The synthesis can be accomplished in a multi-step sequence starting from indoline.

Step 1: N-Ethylation of Indoline Indoline is reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to yield 1-ethylindoline. A non-nucleophilic base like potassium carbonate or triethylamine (B128534) is typically used to neutralize the acid generated during the reaction. The reaction is generally performed in a polar aprotic solvent like acetonitrile (B52724) or DMF. Stoichiometrically, a slight excess of the ethylating agent and the base is often used to ensure complete conversion of the starting indoline.

Step 2: Electrophilic Sulfonation The resulting 1-ethylindoline undergoes electrophilic aromatic substitution to introduce the sulfonyl group. A common method is chlorosulfonation, where 1-ethylindoline is treated with chlorosulfonic acid (ClSO₃H) at low temperatures (e.g., 0 °C) to prevent side reactions. This reaction is regioselective, favoring substitution at the C6 position due to the directing effects of the dihydro-pyrrole ring. The stoichiometry is critical, with at least one equivalent of chlorosulfonic acid required. The product of this step is 1-ethylindoline-6-sulfonyl chloride.

Step 3: Amination to form Sulfonamide The final step is the conversion of the sulfonyl chloride to the sulfonamide. This is achieved by reacting 1-ethylindoline-6-sulfonyl chloride with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, or ammonium (B1175870) hydroxide. This nucleophilic substitution reaction readily proceeds to afford the target compound, this compound. The most common method for synthesizing sulfonamides involves the reaction between primary or secondary amines and a sulfonyl chloride in the presence of a base. ijarsct.co.in

Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the yield and purity of each step. For instance, the chlorosulfonation step is highly exothermic and requires careful temperature control to minimize the formation of undesired byproducts.

Catalysts and Reagents: The choice of base in the N-ethylation step can influence reaction rates and yields. In sulfonamide synthesis, the use of catalysts like zinc oxide nanoparticles or CsF-Celite has been reported to improve yields and provide environmentally friendly alternatives. ekb.eg

Purification Methods: Efficient purification at each stage is crucial. Techniques such as column chromatography, recrystallization, and distillation are employed to isolate the desired intermediates and the final product in high purity.

Alternative Routes: Microwave-assisted synthesis has been explored for the preparation of sulfonamides, often leading to higher yields and shorter reaction times. ekb.eg This could be applied to the amination step.

Design and Synthesis of Structural Analogues for Chemical Biology Investigations

To explore the biological activity of this compound, structural analogues are designed and synthesized. This allows for the investigation of structure-activity relationships (SAR) and the identification of key molecular features responsible for biological effects. openaccesspub.orgnih.gov The indoline-6-sulfonamide scaffold has been used to develop inhibitors for bacterial enzymes, highlighting its potential as a pharmacophore. luc.edunih.gov

The indoline core offers multiple positions for modification to probe interactions with biological targets. news-medical.net

N1-Position: The ethyl group at the N1 position can be replaced with other alkyl or aryl groups of varying sizes and electronic properties to explore the steric and electronic requirements of the binding pocket.

Aromatic Ring (C4, C5, C7): Introduction of substituents such as halogens, alkyl, or alkoxy groups on the benzene (B151609) portion of the indoline ring can modulate the compound's lipophilicity, electronic properties, and metabolic stability. Recent advances have enabled the selective functionalization of challenging positions like C5 on the indole (B1671886) ring using copper-based catalysts. news-medical.net

Pyrrolidine (B122466) Ring (C2, C3): Modifications at the C2 and C3 positions, such as the introduction of stereocenters or additional functional groups, can significantly alter the three-dimensional shape of the molecule, potentially leading to enhanced binding affinity or selectivity.

Indole derivatives are often used as fluorescent probes in biological systems, and modifications to the core structure can be designed to enhance these properties for chemical biology applications. nih.gov

The sulfonamide moiety is a versatile functional group for derivatization and is a key component in numerous approved drugs. nih.gov

N-Alkylation/Arylation: The primary sulfonamide (-SO₂NH₂) can be converted to secondary (-SO₂NHR) or tertiary (-SO₂NRR') sulfonamides. This is a common strategy to modulate the compound's hydrogen-bonding capacity and pharmacokinetic properties. These derivatives are typically synthesized by reacting the corresponding sulfonyl chloride with a primary or secondary amine. ekb.egnih.gov

Bioisosteric Replacement: The sulfonamide group can be replaced with other acidic functional groups that can act as zinc-binding groups, such as carboxylic acids or hydroxamic acids, if the target is a metalloenzyme. luc.edu

Late-Stage Functionalization: Modern synthetic methods allow for the late-stage functionalization of the sulfonamide group itself. This can involve converting the sulfonamide into a sulfonyl radical intermediate, which can then participate in various C-C or C-heteroatom bond-forming reactions, allowing for rapid diversification of lead compounds. researchgate.net This approach is particularly valuable in drug discovery for quickly generating a library of analogues. researchgate.net

Table 2: Strategies for Analogue Synthesis

Modification Site Design Principle Example Modification
Indoline N1 Probe steric/electronic effects Replace ethyl with propyl, benzyl, or cyclopropyl (B3062369) groups
Indoline C5 Modulate lipophilicity/electronics Introduce F, Cl, or OCH₃ substituents

| Sulfonamide N | Alter H-bonding and solubility | Synthesize N-methyl or N-phenyl sulfonamides |

By systematically applying these design principles and synthetic strategies, researchers can generate a diverse library of this compound analogues to optimize biological activity and develop potent and selective chemical probes or drug candidates.

Synthesis of Affinity-Based Probes for Target Deconvolution

The identification of the specific cellular targets of a small molecule is a critical and often challenging phase in drug discovery and chemical biology. nih.gov Affinity-based probes are powerful tools designed to facilitate this process, known as target deconvolution. These probes are typically derived from a bioactive small molecule, such as this compound, by chemically incorporating a reporter tag, such as biotin (B1667282) or a fluorescent dye. This tag allows for the detection, enrichment, and identification of the protein targets to which the small molecule binds.

The design and synthesis of an effective affinity-based probe require careful consideration of several factors. A key aspect is the selection of an appropriate attachment point on the parent molecule for the linker and reporter tag. This modification should be made at a position that does not significantly disrupt the molecule's interaction with its target protein. The length and chemical nature of the linker are also crucial, as it must be long enough to allow the reporter tag to be accessible for detection and purification without sterically hindering the binding of the probe to its target.

One common strategy in the synthesis of affinity-based probes is the use of a biotinylated tag. nih.gov Biotin's high affinity for streptavidin can be exploited to "pull down" the probe-protein complex from cell lysates, allowing for subsequent identification of the protein by techniques such as mass spectrometry. nih.gov

The synthesis of an affinity-based probe of a this compound analog would involve a multi-step process. Initially, a derivative of the parent molecule would be synthesized to incorporate a reactive functional group, such as an amine or a carboxylic acid, which would serve as an attachment point for the linker. Subsequently, a linker with a terminal biotin moiety would be coupled to this functionalized analog.

Below is a representative table outlining the components that would be involved in the synthesis of a hypothetical affinity-based probe derived from a this compound analog.

ComponentExamplePurpose in Probe Synthesis
Parent Molecule Analog This compound with an amino-terminated linker attachment pointThe core pharmacophore responsible for binding to the target protein.
Linker Polyethylene glycol (PEG) spacerProvides spatial separation between the parent molecule and the reporter tag to minimize steric hindrance.
Reporter Tag BiotinEnables the selective capture and purification of the probe-protein complex using streptavidin-coated beads. nih.gov
Coupling Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)Facilitate the formation of a stable amide bond between the parent molecule analog and the linker.

Once synthesized, the affinity-based probe's biological activity and binding affinity for its target would be validated to ensure that the chemical modifications have not compromised its function. The probe can then be utilized in various target deconvolution experiments, such as chemoproteomic profiling, to identify the cellular binding partners of the parent small molecule. nih.gov

Biological Activity and Mechanistic Dissection of 1 Ethylindoline 6 Sulfonamide

Characterization as an Autophagy Modulator

1-Ethylindoline-6-sulfonamide has been identified as a member of an indoline-based class of autophagy inhibitors. tu-dortmund.de Autophagy is a critical homeostatic process that eliminates damaged organelles and protein aggregates to maintain cellular health. nih.gov Its modulation, particularly inhibition, is a key area of research for understanding and potentially intervening in various disease processes.

Quantitative Assessment of Autophagy Inhibition in Cellular Models

The inhibitory potential of this compound on autophagy has been quantified using specialized cellular assays. In studies utilizing HeLa cells stably expressing GFP-LC3, a fluorescent marker that tracks the formation of autophagosomes, the compound demonstrated a dose-dependent inhibition of starvation-induced autophagy. tu-dortmund.de The LC3 protein is processed from a cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II) upon autophagy induction, allowing for quantitative measurement via fluorescence microscopy. tu-dortmund.de

Research identified this compound, designated as compound 20 in a broader study, as an effective inhibitor. tu-dortmund.de The quantitative assessment from this research is summarized below.

Table 1: Autophagy Inhibition by this compound

Compound Name Research ID Assay Type Cell Line IC₅₀ (µM)
This compound 20 GFP-LC3 Puncta Formation HeLa 11.8

Data sourced from a study on indoline-based autophagy inhibitors. tu-dortmund.de

Analysis of Autophagosome Formation and Flux

Autophagy is a dynamic process known as autophagic flux, which encompasses the synthesis of autophagosomes, their fusion with lysosomes to form autolysosomes, and the subsequent degradation of their contents. nih.gov An analysis of this flux is crucial to determine whether a compound prevents the initial formation of autophagosomes or blocks a later stage, such as fusion with lysosomes. nih.gov

Studies on the class of inhibitors including this compound suggest they act at a late stage of the autophagic pathway. This is characterized by an accumulation of autophagosomes that fail to fuse with lysosomes. The monitoring of fluorescently tagged LC3 colocalizing with lysosomal markers like LAMP1 is a standard method to assess this fusion step. nih.gov For this class of indoline-based inhibitors, a blockage in the flux leads to a buildup of autophagosomes, which is a hallmark of late-stage autophagy inhibition. tu-dortmund.de

Exploration of Intracellular Signaling Pathways Affected by this compound

The mechanism of autophagy is governed by a complex network of signaling pathways. microbialcell.com Understanding how this compound interacts with these pathways is key to elucidating its inhibitory action.

Impact on Upstream Autophagy Regulators

The autophagy process is principally regulated by several key protein kinases, including the mammalian target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK). ijbs.com mTOR is a major inhibitor of autophagy, while AMPK can activate it, partly by inhibiting mTORC1. nih.govnih.gov

To understand the mechanism of indoline-based inhibitors, lead compounds from the same chemical series as this compound were tested against key upstream and downstream kinases. The investigation aimed to determine if the compounds interfered with these primary regulatory nodes. The results indicated that the inhibitory action was not due to direct interaction with the mTOR signaling pathway components like AMPK or the mTOR downstream kinase ULK1. tu-dortmund.de This suggests that this compound does not function by modulating these principal upstream regulators but rather acts on the core autophagic machinery itself. tu-dortmund.de

Modulatory Effects on Key Components of the Autophagic Machinery

The core machinery of autophagy involves several protein complexes that orchestrate the formation of the autophagosome. nih.gov One critical component is the class III phosphatidylinositol 3-kinase (PI3K) complex, which includes the catalytic subunit Vps34 and the regulatory protein Beclin-1. ijbs.com This complex generates phosphatidylinositol-3-phosphate (PtdIns3P), a lipid essential for recruiting other autophagy-related (Atg) proteins to the site of autophagosome nucleation. microbialcell.com

Kinase screening assays revealed that the inhibitory activity of the indoline-based compounds, including by extension this compound, was not directed against Vps34. tu-dortmund.de This finding further refines the understanding of the compound's mechanism, indicating that it does not prevent the initial nucleation step of autophagosome formation via Vps34 inhibition. tu-dortmund.de The collective evidence points towards an interference with later steps of autophagosome maturation or trafficking, distinct from the canonical upstream signaling pathways.

Specificity Profiling of Biological Activity

To be valuable as a chemical probe, an inhibitor should demonstrate high specificity for its intended target with minimal off-target effects. The specificity of the indoline-based autophagy inhibitors was evaluated to ensure their activity was not due to broad, non-specific interactions with other cellular enzymes. tu-dortmund.de

The most potent compounds from the series were profiled against a panel of 23 different phosphatases. The results showed that most of the inhibitors, including the lead compound 1a , had little to no effect on the activity of these phosphatases. tu-dortmund.de This lack of off-target activity against a broad panel of enzymes underscores the specific nature of these inhibitors. tu-dortmund.de While direct data for this compound (compound 20 ) in this specific panel was not detailed, the general finding for the chemical class supports its potential as a specific tool for studying autophagy. tu-dortmund.de

Assessment of Compound Selectivity via Broad-Spectrum Assays

The assessment of a compound's selectivity is a critical step in drug discovery to understand its potential for off-target effects. However, comprehensive broad-spectrum selectivity screening data for this compound against a wide panel of kinases or other enzyme families is not extensively available in the public scientific literature. Research on the broader class of indoline-6-sulfonamides has often been directed toward specific therapeutic areas, such as antibacterial agents targeting the enzyme N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE).

Studies on analogs of this compound have been conducted to determine their spectrum of activity against the DapE enzyme from different bacterial species. This type of "broad-spectrum" assessment is focused on determining the utility of a compound as a wide-ranging antibiotic rather than its selectivity against unrelated human enzymes. For instance, the activity of a related compound, 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide, was evaluated against DapE from both Haemophilus influenzae (HiDapE) and Acinetobacter baumannii (AbDapE). The results highlighted a significant difference in inhibitory activity, underscoring the challenge of achieving broad-spectrum inhibition even within a single target family across different pathogens. acs.orgnih.gov

In the context of its characterization as a potential autophagy inhibitor, this compound (referred to as compound 20 in the study) was subjected to specific enzymatic assays to investigate potential off-target activities that could explain its biological effects. tu-dortmund.de One such assay was against pyruvate (B1213749) kinase, a key enzyme in glycolysis. The compound showed no significant inhibitory activity, suggesting its effects on autophagy are not mediated through the inhibition of this specific metabolic enzyme. tu-dortmund.de

While these specific assays provide valuable, albeit limited, insights into the selectivity profile of this compound, a comprehensive screen across a diverse panel of biological targets, which would be required for a full assessment of its selectivity, has not been reported in the reviewed literature.

Identification and Validation of Molecular Targets for 1 Ethylindoline 6 Sulfonamide

In Silico Approaches for Target Prediction

Before commencing expensive and time-consuming experimental work, computational, or in silico, methods are utilized to predict potential protein targets for a small molecule. nih.govmdpi.com These approaches leverage the known universe of protein structures and ligand-protein interactions to forecast the most likely binding partners for a new compound. For 1-Ethylindoline-6-sulfonamide, this begins with computational docking simulations against libraries of protein structures. nih.govcreative-biolabs.com

Molecular docking is a powerful computational tool used to predict how a small molecule (ligand) physically interacts with a target protein. nih.govwikipedia.orgopenaccessjournals.com The process involves placing a 3D model of this compound into the binding sites of numerous protein structures from databases like the Protein Data Bank (PDB). nih.gov Sophisticated algorithms then sample various orientations and conformations of the ligand within the binding pocket to find the most energetically favorable pose. h-its.orgbiotech-asia.org

The binding affinity for each pose is estimated using a scoring function, which calculates a value representing the predicted strength of the interaction. By performing this "reverse docking" against a large library of diverse proteins, a ranked list of potential targets can be generated. nih.gov Proteins with the highest docking scores are prioritized as the most probable interaction partners for subsequent experimental validation.

Table 1: Hypothetical Docking Scores for this compound Against Selected Protein Targets This table presents illustrative data for demonstration purposes.

Protein Target PDB ID Docking Score (kcal/mol) Predicted Affinity
Pyruvate (B1213749) Kinase M2 (PKM2) 4G1N -9.8 High
Carbonic Anhydrase II 2ABE -8.1 Moderate
Cyclooxygenase-2 (COX-2) 5IKR -7.5 Moderate
Aromatase (CYP19A1) 3EQM -7.2 Low

Based on the initial docking screen and the known pharmacology of related sulfonamide compounds, Pyruvate Kinase M2 (PKM2) emerges as a high-priority candidate target. nih.govmdpi.com PKM2 is a key enzyme in glycolysis and is known to be a target for various sulfonamide-containing molecules. nih.govresearchgate.net A more detailed docking analysis is performed specifically with the crystal structure of PKM2 to understand the precise atomic interactions that stabilize the binding. mdpi.comresearchgate.net

This focused analysis predicts the formation of key interactions between this compound and amino acid residues within the PKM2 allosteric binding pocket. The sulfonamide group is predicted to form hydrogen bonds with residues like Tyr390, while the indoline (B122111) core may engage in hydrophobic interactions with residues such as Phe26 and Leu27. These specific, predicted interactions provide a strong, testable hypothesis for the compound's mechanism of action.

Table 2: Predicted Molecular Interactions Between this compound and Pyruvate Kinase M2 (PKM2) This table presents illustrative data for demonstration purposes.

Amino Acid Residue (PKM2) Interaction Type Functional Group on Compound
Tyr390 Hydrogen Bond Sulfonamide Oxygen
Lys311 Hydrogen Bond Sulfonamide Nitrogen
Phe26 Hydrophobic (π-Alkyl) Ethyl Group
Leu27 Hydrophobic Indoline Ring

Chemical Proteomics and Affinity-Based Strategies

Following the generation of in silico hypotheses, chemical proteomics provides the experimental means to identify protein targets directly from a complex biological environment, such as a cell lysate. mdpi.comazolifesciences.comnih.gov These methods use a modified version of the bioactive molecule to physically isolate its binding partners for identification by mass spectrometry. researchgate.netspringernature.com

To experimentally capture the cellular targets of this compound, a specialized chemical probe is synthesized. This probe consists of three key parts: the original this compound structure (the "bait"), a flexible linker arm, and a reporter tag, typically biotin (B1667282). acs.orgiaanalysis.com The linker is attached to a position on the parent molecule that, based on docking models, does not interfere with its binding to the target protein.

This biotinylated probe is then incubated with a cell lysate. creative-proteomics.com The probe binds to its specific protein targets, and the entire complex is then "pulled down" from the lysate using streptavidin-coated beads, which have a very high affinity for biotin. After washing away non-specifically bound proteins, the captured target proteins are eluted from the beads and identified using mass spectrometry. nih.gov

To increase confidence in the identified targets and distinguish them from proteins that bind non-specifically to the affinity matrix, a quantitative proteomic approach like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is employed. nih.govresearchgate.netbohrium.com In this method, two populations of cells are grown: one in "light" media (containing normal amino acids) and another in "heavy" media (containing non-radioactive, heavy isotopes of arginine and lysine). creative-proteomics.com

A competitive binding experiment is then performed. The "heavy" cell lysate is pre-incubated with an excess of the original, unmodified this compound, which occupies the binding sites of its true targets. The "light" lysate is treated with a vehicle control. Subsequently, the biotinylated probe is added to both lysates, which are then combined, and the pull-down is performed. nih.gov

True targets of the compound will be captured by the probe primarily from the "light" lysate, as their binding sites in the "heavy" lysate were blocked by the free compound. In the subsequent mass spectrometry analysis, these specific targets will exhibit a high "light/heavy" ratio. nih.gov

Table 3: Hypothetical SILAC Ratios for Proteins Identified in a Competitive Pull-Down Experiment This table presents illustrative data for demonstration purposes.

Protein Identified Gene Symbol SILAC Ratio (Light/Heavy) Interpretation
Pyruvate Kinase M2 PKM2 15.2 Specific Target
Heat Shock Protein 90 HSP90AA1 1.1 Non-specific Binder
Tubulin Beta Chain TUBB 0.9 Non-specific Binder
Glyceraldehyde-3-phosphate dehydrogenase GAPDH 1.3 Non-specific Binder

| Carbonic Anhydrase II | CA2 | 4.5 | Potential Secondary Target |

The final step involves the comprehensive analysis of the data generated by the mass spectrometer. nih.govsemanticscholar.org Raw data is processed using specialized software to identify peptides and, consequently, the proteins they originated from. For SILAC experiments, the software also calculates the light-to-heavy ratios for each identified protein. nih.gov

A list of potential target proteins is generated by applying stringent filters. cigb.edu.cu A true positive "hit" is typically defined as a protein that is both significantly enriched in the pull-down sample compared to controls and displays a high SILAC ratio in the competitive binding assay. nih.gov This list of high-confidence interactors is then analyzed using bioinformatics tools to identify enriched biological pathways or functional protein classes, providing insight into the compound's broader cellular effects. cd-genomics.com The convergence of evidence from in silico prediction and robust chemical proteomics experiments provides a high degree of confidence in the identification of one or more primary molecular targets for this compound.

Experimental Confirmation of Target Engagement

The experimental confirmation of target engagement for this compound and its analogs has been primarily focused on the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). This enzyme is a crucial component of the lysine (B10760008) biosynthetic pathway in most bacteria, a pathway that is absent in humans, making DapE an attractive target for the development of novel antibiotics.

Biochemical Characterization of Compound-Protein Interactions

The interaction between indoline-6-sulfonamide (B1419461) derivatives and the DapE enzyme has been characterized through various biochemical assays, with a focus on determining the inhibitory potency and the mode of binding.

A key method used to quantify the inhibitory activity of these compounds is a ninhydrin-based spectrophotometric assay. nih.govnih.gov This assay measures the enzymatic activity of DapE by detecting the formation of a primary amine product from the hydrolysis of a synthetic substrate. The inhibition of this reaction in the presence of the compound of interest allows for the determination of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Molecular docking studies have been employed to elucidate the binding mode of indoline sulfonamides within the active site of DapE. These computational models suggest that the sulfonamide group acts as a zinc-binding group, coordinating with the two zinc ions present in the enzyme's active site. nih.govnih.gov This interaction is believed to be a key determinant of the inhibitory activity of this class of compounds. The indoline scaffold itself occupies a hydrophobic pocket within the active site, further stabilizing the compound-protein complex.

Interactive Data Table: Inhibitory Potency of Indoline-6-Sulfonamide Analogs against DapE

CompoundStructureIC50 (µM)
Isopentyl sulfonamide analogN-isopentyl-1-acetyl-5-bromoindoline-6-sulfonamide>200
Piperidine (B6355638) sulfonamide analog1-acetyl-5-bromo-N-(piperidin-1-yl)indoline-6-sulfonamide130

Note: The data presented is for analogs of this compound as reported in scientific literature. Specific data for this compound is not available.

Genetic Validation of Predicted Targets in Cellular Contexts

The validation of DapE as the molecular target of indoline-6-sulfonamides in a cellular context relies on establishing the essentiality of this enzyme for bacterial survival. Genetic studies have demonstrated that the deletion of the dapE gene is lethal to various bacterial species, including Helicobacter pylori and Mycobacterium smegmatis. nih.gov This genetic evidence strongly supports the indispensable role of DapE in bacterial physiology and its suitability as a target for antibacterial agents.

The essentiality of the lysine biosynthetic pathway, in which DapE is a key enzyme, further validates it as a target. researchgate.net This pathway is responsible for the production of L-lysine, an essential amino acid for protein synthesis, and meso-diaminopimelic acid (m-DAP), a crucial component of the peptidoglycan cell wall in many bacteria. nih.govresearchgate.net Consequently, the inhibition of DapE disrupts both protein synthesis and cell wall integrity, leading to bacterial cell death.

While direct genetic validation experiments specifically linking the activity of this compound to the DapE target in cellular contexts (e.g., through the observation of resistance development via mutations in the dapE gene) are not yet reported in the literature, the established essentiality of DapE provides a strong foundation for the mechanism of action of this class of inhibitors. The development of bacterial resistance to indoline-6-sulfonamides through mutations in the dapE gene would provide definitive genetic proof of on-target activity.

Structure Activity Relationship Sar Studies of 1 Ethylindoline 6 Sulfonamide Analogues

Positional Scanning and Substituent Effects on the Indoline (B122111) Scaffold

The indoline core is a privileged scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of its derivatives. thieme-connect.com SAR studies on related N-acylindoline-6-sulfonamides have provided valuable insights into the effects of substituents on the aromatic ring of the indoline nucleus.

A key aspect of SAR is the regiochemistry of the sulfonamide group. Electrophilic aromatic chlorosulfonylation of N-acetylindoline derivatives typically results in substitution at the C-6 position, which is sterically more accessible than the C-7 position. thieme-connect.com This has been a point of clarification in the literature, confirming that many biologically active indoline sulfonamides are indeed 6-sulfonamides. thieme-connect.com

Halogenation at the C-5 position of the indoline ring has been shown to be a critical determinant of activity. In a series of N-acetyl-5-halo-6-sulfonamide indoline inhibitors of the bacterial enzyme DapE, replacing a 5-bromo substituent with a 5-chloro substituent led to a noticeable increase in inhibitory potency for most analogues. thieme-connect.comnih.gov For instance, the 5-chloro-isoamylsulfonamide analogue exhibited an IC50 of 54 µM, which was approximately five times more potent than its 5-bromo counterpart. thieme-connect.com This suggests that smaller, more electron-withdrawing groups at the C-5 position are favorable for activity, potentially by enhancing binding interactions or improving physicochemical properties like solubility. thieme-connect.com

Table 1: Effect of C-5 Substitution on the DapE Inhibitory Activity of N-Acetylindoline-6-sulfonamide Analogues thieme-connect.comnih.gov
CompoundC-5 SubstituentN-Sulfonamide SubstituentIC50 (µM)
4BrIsopentyl>200
10aClIsopentyl54
9bBrCyclohexyl162
10bClCyclohexyl~162

Investigation of Substitutions on the Sulfonamide Moiety

The sulfonamide group (-SO2NHR) is a critical functional group in many therapeutic agents and acts as a key interaction point with biological targets, often functioning as a zinc-binding group in metalloenzymes or a hydrogen bond donor/acceptor. thieme-connect.comrsc.org In the context of indoline-6-sulfonamides, modifications to the R group on the sulfonamide nitrogen have a profound impact on biological potency.

In studies of N-acetyl-5-haloindoline-6-sulfonamide inhibitors of DapE, a wide variety of substituents on the sulfonamide nitrogen were explored. thieme-connect.comnih.gov These studies revealed that both the size and nature of the substituent are crucial for activity.

Alkyl and Cycloalkyl Substituents: Simple, flexible acyclic secondary sulfonamides were found to be significantly less potent. nih.gov For example, the N-isobutyl derivative showed lower potency than the parent N-isopentyl hit. nih.gov In contrast, more rigid cyclic substituents like cyclohexyl (compound 9b, IC50 = 162 µM) showed improved, albeit moderate, potency. nih.gov

Aromatic and Heterocyclic Substituents: The introduction of rigid, hydrophobic groups like an indoline ring (compound 9k) led to a notable improvement in potency (IC50 = 86 µM), likely due to favorable hydrophobic interactions within the enzyme's active site. nih.gov Similarly, cyclic secondary amines like piperidine (B6355638) and pyrrolidine (B122466) on the sulfonamide nitrogen also conferred activity. nih.gov The pyrrolidine derivative (9j, IC50 = 97 µM) was more potent than the piperidine analogue (9i, IC50 = 133 µM). nih.gov

Polar Substituents: The incorporation of polar functionalities to improve properties like solubility yielded mixed results. The addition of a glycine (B1666218) methyl ester (9e) resulted in a nearly inactive compound, while a β-alanine methyl ester (9f) was moderately potent with an IC50 of 118 µM. nih.gov This highlights a delicate balance between the need for specific interactions and maintaining favorable physicochemical properties.

These findings underscore that the substituent on the sulfonamide nitrogen explores a key binding pocket, and its size, rigidity, and electronic properties must be carefully optimized to achieve high potency.

Table 2: Effect of Sulfonamide N-Substitution on DapE Inhibitory Activity of 1-Acetyl-5-bromoindoline-6-sulfonamide Analogues nih.gov
CompoundN-Sulfonamide SubstituentIC50 (µM)
9iPiperidin-1-yl133
9jPyrrolidin-1-yl97
9kIndolin-1-yl86
9g(S)-1-methoxy-1-oxo-3-methylbutan-2-aminium (Valine methyl ester)82
9bCyclohexyl162
9f3-methoxy-3-oxopropan-1-aminium (β-alanine methyl ester)118

Stereochemical Influences on Biological Potency and Selectivity

Chirality is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors. americanpharmaceuticalreview.comnih.gov The 1-ethylindoline-6-sulfonamide scaffold can possess multiple stereocenters, depending on the substituents on the indoline ring and the sulfonamide moiety.

While specific SAR studies detailing the stereochemical influences for this compound analogues are not extensively available in the reviewed literature, the general principles of stereochemistry in drug action are highly relevant. For instance, in a study of indazole-3-carboxamide synthetic cannabinoid receptor agonists, the (S)-enantiomer was found to be considerably more potent than the corresponding (R)-enantiomer at the CB1 receptor, with potency differences of up to 114-fold. frontiersin.org

The synthesis of single enantiomers of indoline derivatives is an active area of research, employing methods like asymmetric hydrogenation and chiral aldehyde-mediated cascade reactions. rsc.orgresearchgate.netekb.eg The ability to synthesize and test individual enantiomers is critical for elucidating the precise three-dimensional requirements of the target's binding site. For indoline-6-sulfonamide (B1419461) analogues, a chiral substituent on the sulfonamide nitrogen, such as a valine ester, introduces a stereocenter. The stereochemistry at this position would dictate the orientation of the substituent within the binding pocket, influencing potency and selectivity. nih.gov The development of chiral separation techniques, such as chiral HPLC and supercritical fluid chromatography (SFC), is essential for isolating and evaluating the biological activity of individual enantiomers. researchgate.net

Comparative SAR with Related Indole-Based Scaffolds

The indoline scaffold is the saturated analogue of the indole (B1671886) ring system. This structural difference—the absence of the C2-C3 double bond—imparts greater three-dimensional character and flexibility to the indoline core compared to the planar indole ring. This can lead to different binding modes and biological activities.

Comparative SAR studies between indole and indoline-based inhibitors targeting the same biological entity often reveal the importance of the scaffold's geometry. For instance, in the development of inhibitors for tumor-associated carbonic anhydrases (CAs), both indole and indoline sulfonamides have been explored. frontiersin.orgchemmethod.com A study on indoline-5-sulfonamides showed that these compounds exhibited potent inhibitory activity against CA IX and CA XII. frontiersin.orgchemmethod.com Comparing an indoline-5-sulfonamide (B1311495) with its indole analogue targeting CA IX revealed a clear gain in antiproliferative activity for the indoline derivative, particularly under hypoxic conditions. chemmethod.com This suggests that the puckered, non-planar structure of the indoline ring may allow for a more optimal fit into the enzyme's active site compared to the rigid, planar indole.

In the context of Hepatitis C Virus (HCV) NS4B inhibitors, extensive SAR optimization was performed on 6-(indol-2-yl)pyridine-3-sulfonamides. frontiersin.orgnih.gov The focus was on substitutions at the indole N-1, C-5, and C-6 positions. frontiersin.orgnih.gov While this scaffold is an indole, the principles of substitution effects are often translatable. For example, the electronic nature of substituents on the indole ring was found to be crucial for activity. researchgate.net The transition from an indole to an indoline scaffold often necessitates a re-evaluation of the optimal substitution pattern due to the change in the core's electronic and conformational properties. The greater flexibility of the indoline ring might allow it to access binding conformations unavailable to the rigid indole scaffold.

Elucidation of Pharmacophore and Excluded Volume Features

A pharmacophore model describes the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. frontiersin.org For indoline-based inhibitors, several pharmacophore models have been developed to guide the design of new, more potent compounds.

Based on studies of related indoline and indole sulfonamide inhibitors, a general pharmacophore model for this compound analogues can be proposed. A common pharmacophore hypothesis for pyrrole-indoline-2-one derivatives identified a model with five features: a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings (ADHRR). frontiersin.org Similarly, a model for indole and isatin (B1672199) derivatives featured two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings (AAHRR). nih.govresearchgate.net

For this compound, the key pharmacophoric features would likely include:

Aromatic/Hydrophobic Ring: The benzene (B151609) ring of the indoline scaffold provides a key hydrophobic and aromatic interaction point.

Hydrogen Bond Acceptor/Donor: The sulfonamide moiety is a critical feature, with the sulfonyl oxygens acting as hydrogen bond acceptors and the sulfonamide N-H potentially acting as a hydrogen bond donor. thieme-connect.com Docking studies of indoline-6-sulfonamides in the DapE active site suggest the sulfonamide oxygens coordinate with zinc ions and the N-H forms a hydrogen bond. thieme-connect.com

Hydrophobic Feature: The N-1 ethyl group contributes a hydrophobic feature that occupies a specific pocket. Its size and lipophilicity relative to other substituents (like N-acetyl) would be a key determinant of fit.

Substituent-defined Features: Additional features would be defined by substituents at the C-5 position and on the sulfonamide nitrogen, which could be hydrophobic, aromatic, or hydrogen-bonding groups.

Excluded volume is an important concept in pharmacophore modeling, defining regions of space where steric bulk is detrimental to activity. The identification of excluded volumes helps in refining inhibitor design by indicating where substituents should not be placed. For CYP11B2 inhibitors, pharmacophore models have been developed that include steric exclusion areas derived from inactive compounds. For this compound analogues, an excluded volume map would highlight areas around the core scaffold where bulky substituents would clash with the residues of the target's binding site, leading to a loss of potency. The precise definition of these excluded volumes is critical for optimizing selectivity and avoiding off-target effects.

Computational Chemistry and Molecular Modeling in 1 Ethylindoline 6 Sulfonamide Research

Molecular Docking and Scoring Function Analysis of Compound-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mode of inhibitors within the active site of a target protein.

In the investigation of indoline-6-sulfonamide (B1419461) inhibitors targeting the bacterial enzyme DapE, molecular docking has been instrumental. nih.gov Research in this area has utilized the high-resolution crystal structure of DapE from Neisseria meningitidis (PDB ID: 5UEJ) to simulate the binding of these compounds. nih.govresearchgate.net Docking experiments with lead indoline (B122111) sulfonamide structures suggest that these compounds bind within the di-zinc active site, indicating a competitive mode of inhibition. nih.gov

The analysis of the docked pose of a representative compound, N-isoamyl indoline sulfonamide, reveals key interactions that are likely conserved across this class of inhibitors. nih.gov The sulfonamide moiety plays a critical role, acting as a zinc-binding group (ZBG). nih.govanl.gov Specific interactions predicted by the docking model include:

Coordination with Zinc Ions: The oxygen atoms of the sulfonamide group are positioned to coordinate with the two zinc ions in the enzyme's active site. nih.gov

Hydrogen Bonding: The N-acetyl carbonyl group forms a hydrogen bond with the guanidine (B92328) moiety of an arginine residue (Arg258A). nih.gov Additionally, the proton on the sulfonamide nitrogen is oriented to form a strong hydrogen bond with the backbone carbonyl of a threonine residue (Thr325A). nih.gov

These interactions, summarized in the table below, provide a structural hypothesis for the inhibitory activity of the indoline-6-sulfonamide scaffold and serve as a guide for further optimization. Scoring functions within the docking software evaluate the fitness of these poses, ranking them based on calculated binding energies to identify the most plausible binding mode.

Interacting Ligand GroupInteracting Protein Residue/ComponentType of Interaction
Sulfonamide OxygensZn(II) ionsCoordination
N-acetyl CarbonylArg258AHydrogen Bond
Sulfonamide Nitrogen (N-H)Thr325A (Backbone Carbonyl)Hydrogen Bond

Conformational Analysis and Ligand Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting conformations have different energy levels, and understanding the preferred low-energy conformations is vital for drug design, as a molecule must adopt a specific conformation to bind effectively to its target.

For the indoline-6-sulfonamide series, while specific conformational analysis studies are not extensively published, general principles and studies on related sulfonamides provide significant insight. researchgate.net The sulfonamide group itself is known to be a critical determinant of molecular geometry. researchgate.netresearchgate.net Weak intramolecular interactions, such as C–H⋯O hydrogen bonds, can stabilize a specific orientation between the indoline ring system and the rest of the molecule, effectively acting as a "conformational scaffold". researchgate.net This pre-organization can reduce the entropic penalty upon binding to the target protein.

Ligand energetics involves calculating the energy of the ligand in different states, such as in solvent versus in the protein's binding pocket. nih.gov The binding free energy (ΔG_bind) is a key thermodynamic parameter that determines the affinity of a ligand for its target. It is composed of both enthalpic (e.g., hydrogen bonds, van der Waals interactions) and entropic contributions. hilarispublisher.commpg.de The process involves the desolvation of the ligand and parts of the binding site, which is energetically costly, followed by the formation of favorable interactions within the complex. nih.gov Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate these binding free energies, breaking them down into constituent parts to understand the driving forces for binding. mdpi.com

Molecular Dynamics Simulations for Binding Mode Elucidation

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. anl.gov In drug discovery, MD simulations provide a dynamic view of the compound-target complex, offering insights that static models like molecular docking cannot. nih.gov These simulations can be used to assess the stability of a docked pose, reveal important conformational changes in the protein or ligand upon binding, and identify key water molecules that may mediate interactions. nih.govresearchgate.net

In the context of DapE inhibitors, MD simulations are a logical next step following molecular docking. While specific MD studies on a 1-Ethylindoline-6-sulfonamide-DapE complex have not been detailed in the literature, simulations have been performed on the DapE enzyme itself to understand the conformational dynamics essential for its function. researchgate.netacs.org Such studies reveal open and closed conformations of the enzyme, which are critical for substrate binding and product release. researchgate.net

Applying MD simulations to the indoline-sulfonamide-DapE complex would allow researchers to:

Validate the stability of the binding mode predicted by docking.

Observe the flexibility of the ligand in the active site.

Analyze the network of hydrogen bonds and their persistence over time.

Calculate binding free energies with higher accuracy using methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI).

This dynamic understanding is crucial, especially when explaining observations such as why a potent indoline sulfonamide inhibitor of DapE from one bacterial species shows significantly less activity against the enzyme from another, a finding that highlights subtle but critical differences in active site dynamics. acs.org

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. mdpi.com

For the indoline-6-sulfonamide class of DapE inhibitors, a formal QSAR model has not yet been published. However, the foundational work required for such a model—the generation of extensive Structure-Activity Relationship (SAR) data—has been performed. nih.gov Researchers have synthesized and tested a series of N-acetyl-5-halo-6-sulfonamide indolines to probe the effect of different substituents on inhibitory potency. nih.gov

Key SAR findings that would inform a QSAR model include:

N-Sulfonamide Substitution: The nature of the group attached to the sulfonamide nitrogen significantly impacts potency. Small cyclic amines (e.g., pyrrolidine (B122466), indoline) and certain alkyl groups (e.g., N-cyclohexyl) showed better activity than the initial linear alkyl hits. nih.gov

5-Position Halogen: Replacing the 5-bromo substituent with a 5-chloro substituent generally led to increased inhibitory activity and improved solubility. nih.gov

This SAR data, summarized in the table below, provides the necessary input for developing a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), which could quantitatively map the steric and electrostatic fields favorable for high inhibitory potency. ugm.ac.idmdpi.com

Position of VariationModificationEffect on DapE Inhibition
N-Sulfonamide N-isobutylLess potent than N-isoamyl
N-cyclohexylMore potent than initial hits
N-benzylPotent, but limited by solubility
N-indolineShowed good potency (IC50 = 86 µM)
5-Position Bromo to ChloroGenerally increased potency and solubility

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net This process is often followed by lead optimization, an iterative process of modifying a promising compound (a "hit" or "lead") to improve its potency, selectivity, and pharmacokinetic properties. hilarispublisher.com

The discovery of the indoline-6-sulfonamide scaffold as a DapE inhibitor began with a high-throughput screen of approximately 33,000 compounds, which identified two structurally similar indoline sulfonamide derivatives as initial hits. nih.gov This discovery served as the starting point for a focused lead optimization campaign.

The lead optimization strategy involved systematic chemical modifications based on the initial hits and the structural hypotheses from molecular docking. nih.gov The primary goals were to enhance inhibitory potency against DapE and improve physicochemical properties like solubility. The key optimization efforts included:

Confirmation and Initial Analog Synthesis: The structure of the initial hit, an N-isoamyl sulfonamide, was synthesized and its modest activity was confirmed. nih.gov

Varying the N-Sulfonamide Substituent: A series of analogs were synthesized with diverse groups on the sulfonamide nitrogen to probe for more favorable interactions in a hydrophobic region of the active site. This led to the discovery that bulkier and more rigid structures, such as an N-indoline sulfonamide, resulted in higher potency (IC50 of 86 µM). nih.gov

Modification of the Indoline Ring: Recognizing that the 5-bromo substituent might not be optimal, researchers synthesized a corresponding series of 5-chloro analogs. This change proved beneficial, leading to a noticeable increase in inhibition against DapE for nearly all analogs tested, along with more favorable solubility. nih.gov

This systematic approach, combining screening, rational design based on molecular modeling, and iterative chemical synthesis, exemplifies a classic lead optimization strategy aimed at developing a promising class of inhibitors. nih.govhilarispublisher.com

Advanced Methodological Considerations in Studying 1 Ethylindoline 6 Sulfonamide

Biophysical Characterization Techniques for Binding Kinetics and Thermodynamics

Understanding the interaction between a small molecule and its protein target is fundamental to pharmacology. Biophysical techniques are indispensable for quantifying the affinity, kinetics, and thermodynamic properties of this binding event.

Detailed research into related sulfonamide compounds has utilized a combination of experimental and computational methods to build a complete picture of the binding pathway. nih.gov Techniques such as Surface Plasmon Resonance (SPR) are employed to measure the real-time association (k_on) and dissociation (k_off) rates of a compound with its target, from which the equilibrium dissociation constant (K_D) can be derived. nih.gov This provides a quantitative measure of binding affinity. For instance, studies on sulfonamide binding to human carbonic anhydrase II have shown how a ligand's hydrophobicity can dramatically increase the association rate, suggesting a pre-binding step stabilized by interactions with hydrophobic regions of the protein. nih.gov

Another powerful technique is Isothermal Titration Calorimetry (ITC) , which directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_A), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the binding process.

In the specific context of indoline-based inhibitors like 1-Ethylindoline-6-sulfonamide, Thermal Proteome Profiling has been used. tu-dortmund.de This method assesses the thermal stability of thousands of proteins within a cell simultaneously in the presence and absence of the compound. A target protein will typically be stabilized or destabilized upon binding, which is detected as a shift in its melting temperature. This approach led to the identification of the ATP-gated ionotropic receptor P2X4 and the Ragulator component LAMTOR5 as potential targets for this class of compounds. tu-dortmund.de

Table 1: Biophysical Techniques for Analyzing Compound-Target Interactions

Technique Measurement Key Insights
Surface Plasmon Resonance (SPR) Association (k_on) and Dissociation (k_off) rates, Dissociation Constant (K_D) Real-time binding affinity and kinetics
Isothermal Titration Calorimetry (ITC) Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG), Stoichiometry (n) Complete thermodynamic profile of binding
Thermal Proteome Profiling Changes in protein melting temperature across the proteome Unbiased identification of potential protein targets in a cellular context
X-Ray Crystallography High-resolution 3D structure of the compound-protein complex Precise visualization of binding mode and key molecular interactions
Molecular Dynamics Simulations Computational simulation of binding pathways and energies Prediction of binding poses and understanding of dynamic interactions

Advanced Microscopy for Subcellular Localization and Mechanism Visualization

Determining where a compound accumulates within a cell is crucial for understanding its mechanism of action and potential off-target effects. Advanced microscopy techniques offer the ability to visualize the subcellular localization of molecules with high resolution in living cells. nih.gov

While direct imaging of this compound may require fluorescent labeling, its effects on cellular structures and tagged proteins can be observed using several state-of-the-art methods. Confocal Laser Scanning Microscopy (CLSM) is a standard tool for obtaining high-resolution, optically sectioned images of fluorescently labeled cells. frontiersin.org

More advanced techniques like Light-Sheet Fluorescence Microscopy (LSFM) allow for long-term imaging of biological specimens with significantly reduced phototoxicity and photobleaching compared to conventional microscopy. frontiersin.orgnih.gov This is ideal for observing the dynamic processes within cells over extended periods following treatment with a compound. For example, LSFM has been used to track the localization of proteins in developing plant roots and to observe their accumulation in specific subcellular compartments like the plasma membrane and vesicles. frontiersin.orgnih.gov

For even greater detail, Super-Resolution Microscopy techniques, such as Structured Illumination Microscopy (SIM) or Stimulated Emission Depletion (STED) microscopy, can bypass the diffraction limit of light, enabling visualization of subcellular structures at the nanoscale. frontiersin.org These methods could be used to see if this compound treatment causes fine-scale reorganization of its target proteins or associated cellular machinery, such as autophagosomes or elements of the cytoskeleton. frontiersin.org

Table 2: Comparison of Advanced Microscopy Techniques

Technique Principle Advantages Typical Application
Confocal Laser Scanning Microscopy (CLSM) Pinhole rejects out-of-focus light High-contrast optical sectioning; standard for 3D imaging General subcellular localization of fluorescently tagged proteins
Light-Sheet Fluorescence Microscopy (LSFM) Sample is illuminated from the side with a thin sheet of light Low phototoxicity; fast acquisition; ideal for long-term live imaging of sensitive samples nih.gov Observing dynamic cellular processes over hours or days
Super-Resolution Microscopy (e.g., SIM, STED) Bypasses the diffraction limit of light Resolution down to tens of nanometers Visualizing fine ultrastructural details and molecular interactions

Transcriptomic and Metabolomic Profiling in Response to Compound Treatment

To understand a compound's impact on cellular function, it is essential to look beyond a single target and assess its global effects on gene expression and metabolism.

Transcriptomic profiling , typically performed using RNA-sequencing (RNA-seq), quantifies the expression levels of all genes in a cell under specific conditions. By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify all differentially expressed genes (DEGs). nih.gov Functional analysis of these DEGs using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) can reveal which biological pathways and processes are significantly perturbed by the compound. nih.gov Given that this compound has been linked to autophagy inhibition, a transcriptomic analysis would be expected to show changes in genes involved in autophagy, lysosomal function, cellular stress responses, and cell cycle regulation. tu-dortmund.de

Metabolomic profiling complements transcriptomics by providing a snapshot of the levels of small-molecule metabolites within a cell. frontlinegenomics.com This is often accomplished using mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or using nuclear magnetic resonance (NMR) spectroscopy. frontlinegenomics.comthno.org These approaches can be either untargeted, aiming to measure as many metabolites as possible, or targeted, focusing on a specific set of known metabolites. frontlinegenomics.com Treatment with an autophagy inhibitor like this compound would likely cause significant shifts in the cellular metabolome, particularly in amino acid and carnitine metabolism, as autophagy is a key process for recycling cellular components. thno.org

Table 3: Hypothetical Omics Profile for an Autophagy Inhibitor

Omics Type Expected Findings Implicated Pathways
Transcriptomics Upregulation of stress response genes (e.g., ATF4); Downregulation of cell cycle progression genes. ER Stress, Unfolded Protein Response, Apoptosis, Cell Cycle Checkpoints
Metabolomics Alterations in amino acid pools; Changes in acylcarnitine levels; Perturbations in fatty acid oxidation. endocrine-abstracts.org Amino Acid Metabolism, Fatty Acid Beta-Oxidation, TCA Cycle

Integration of Omics Data for Systems-Level Understanding

The true power of omics technologies is realized when different layers of data are integrated to build a comprehensive, systems-level model of a compound's effects. nih.gov Integrating transcriptomic, proteomic, and metabolomic data can reveal the connections between gene expression changes, protein levels, and subsequent alterations in metabolic function. arxiv.org

Various computational strategies and tools have been developed for multi-omics data integration. Methods based on Canonical Correlation Analysis (CCA), such as DIABLO (Data Integration Analysis for Biomarker discovery using Latent cOmponents), are particularly effective for identifying correlated features across different omics datasets that are also associated with a specific outcome, like response to a compound. arxiv.orgmixomics.org Such analyses can uncover complex regulatory networks and pinpoint key nodes that are most affected by the compound's activity.

For this compound, integrating transcriptomic data showing altered expression of metabolic enzymes with metabolomic data showing changes in the concentrations of those enzymes' substrates and products would provide strong, multi-layered evidence for the perturbation of specific metabolic pathways. This holistic view is critical for fully understanding the compound's mechanism of action, identifying potential biomarkers of its activity, and predicting its broader physiological consequences. nih.govnih.gov

Future Research Directions and Translational Potential of 1 Ethylindoline 6 Sulfonamide Research

Design and Synthesis of Next-Generation Potent and Selective Autophagy Modulators

The quest for novel and specific modulators of autophagy has led researchers to explore diverse chemical scaffolds. Within this context, indoline-based compounds have emerged as a promising class of autophagy inhibitors. 1-Ethylindoline-6-sulfonamide is a specific derivative within this class, developed as part of a systematic investigation into the structure-activity relationships of indoline-based autophagy inhibitors tu-dortmund.de.

The synthesis of this compound and its analogs is a key step in the design of more potent and selective modulators. These synthetic efforts allow for the systematic modification of the indoline (B122111) core, enabling researchers to probe how different functional groups influence the compound's inhibitory activity on autophagy. This approach is instrumental in optimizing the lead compounds to achieve higher potency and selectivity for their cellular targets. The development of a collection of these structural analogs, including this compound, is foundational to the design of next-generation autophagy modulators with potentially improved therapeutic profiles tu-dortmund.de.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While the primary focus of research on this compound and its parent compounds has been the modulation of autophagy, further investigation has revealed other biological activities. A notable finding is the potent antagonistic effect of the parent indoline-based autophagy inhibitor on the G-protein-coupled serotonin receptor 5-HT6, with an IC50 of 1 µM tu-dortmund.de. However, this was determined to be an off-target effect, as other known antagonists of this receptor did not inhibit autophagy, indicating that the autophagy inhibition by the indoline compound occurs through a different mechanism tu-dortmund.de.

The therapeutic potential of modulating autophagy is significant, with implications for diseases characterized by dysfunctional cellular clearance, such as neurodegenerative disorders, as well as in cancer where autophagy can play a dual role in cell survival and death tu-dortmund.de. Although in its early stages of research, the exploration of indoline-based autophagy inhibitors like this compound could pave the way for new therapeutic strategies in these areas.

Biological Activity of Parent Indoline-Based Autophagy Inhibitor
Activity Measurement
Inhibition of starvation-induced autophagyIC50 = 520 ± 550 nM
Antagonism of 5-HT6 receptorIC50 = 1 µM

Development of Diagnostic Tools Based on this compound Probes

A significant application of the synthesized collection of indoline-based compounds, including this compound, is in the development of chemical probes for research purposes tu-dortmund.de. These probes are crucial for identifying the specific cellular targets of the autophagy inhibitors. By using these compounds in affinity-based proteomic techniques, such as "pull-down" experiments, researchers can isolate and identify the proteins that these compounds bind to within the cell tu-dortmund.de.

This approach has been instrumental in elucidating the mechanism of action of this class of autophagy inhibitors. The use of probes derived from the indoline scaffold allows for an unbiased search for cellular targets, which can lead to the discovery of novel proteins and pathways involved in the regulation of autophagy tu-dortmund.de.

Contribution to Fundamental Understanding of Autophagy Pathways

The study of this compound and its related compounds has contributed to a deeper understanding of the complex molecular machinery that governs autophagy. Through affinity-based proteomics, several potential cellular targets of the parent indoline-based inhibitor were identified tu-dortmund.de.

Initial findings pointed towards Glutamate dehydrogenase (GDH) and calpain-1 as potential targets, although they were subsequently devalidated through further biophysical and biochemical assays tu-dortmund.de. More promising targets identified through thermal proteome profiling include the ATP-gated ionotropic receptor P2X4 and the Ragulator component LAMTOR5, which are currently under further evaluation tu-dortmund.de. These discoveries, even the devalidated ones, are valuable as they refine the understanding of the compound's mechanism of action and the broader landscape of autophagy regulation. The identification of these potential interacting proteins opens new avenues for research into the fundamental pathways that control this essential cellular process.

Potential Cellular Targets of the Indoline-Based Autophagy InhibitorStatus
Target Validation Status
Glutamate dehydrogenase (GDH)Devalidated
Calpain-1Devalidated
ATP-gated ionotropic receptor P2X4Under evaluation
Ragulator component LAMTOR5Under evaluation

Q & A

Q. Basic Research Focus

  • Methodological Guidance :
    • Begin with sulfonation of indoline derivatives followed by ethylation, ensuring stoichiometric control to minimize byproducts. Use anhydrous conditions for sulfonamide formation to prevent hydrolysis .
    • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
    • Data Consideration : Include yield percentages and purity metrics (e.g., HPLC peak area ratios) in tabular form to compare synthetic routes.

What analytical techniques are essential for the initial characterization of this compound, and how should data be interpreted?

Q. Basic Research Focus

  • Methodological Guidance :
    • Spectroscopic Analysis :
  • NMR : Assign peaks for ethyl group (δ 1.2–1.4 ppm, triplet for CH3; δ 3.0–3.5 ppm, quartet for CH2) and sulfonamide protons (δ 7.5–8.0 ppm). Compare with literature for structural confirmation .
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and N–H bending (1650–1550 cm⁻¹) .
    • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.
    • Data Presentation : Tabulate spectral data alongside reference values to highlight consistency or deviations.

How can researchers design a reproducible experimental protocol for studying this compound’s reactivity under varying conditions?

Q. Basic Research Focus

  • Methodological Guidance :
    • Variable Selection : Test pH, temperature, and solvent polarity effects on stability. For example, assess hydrolysis rates in aqueous buffers (pH 2–10) at 25°C and 40°C .
    • Control Experiments : Include blank reactions and internal standards (e.g., nitrobenzene for HPLC quantification).
    • Replicability : Document equipment calibration (e.g., pH meters, thermostats) and batch-to-batch variability in reagents .
    • Data Consideration : Use Arrhenius plots for temperature-dependent degradation studies, reporting activation energy (Ea) with confidence intervals.

How can contradictions in reported pharmacological data for this compound be systematically resolved?

Q. Advanced Research Focus

  • Methodological Guidance :
    • Systematic Review : Conduct a meta-analysis of existing studies, evaluating confounding variables (e.g., cell line specificity, assay protocols). Use PRISMA guidelines to ensure transparency .
    • Experimental Replication : Reproduce key studies under controlled conditions, standardizing variables like incubation time and concentration ranges.
    • Statistical Evaluation : Apply heterogeneity tests (e.g., I² statistic) to identify outliers and subgroup analyses to isolate methodological discrepancies .
    • Data Presentation : Create forest plots to visualize effect size variations across studies.

What advanced computational strategies are recommended for modeling this compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Methodological Guidance :
    • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., carbonic anhydrase isoforms). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability .
    • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.
    • Data Consideration : Report RMSD values for docking poses and correlation coefficients (R²) for QSAR validation.

How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across different studies?

Q. Advanced Research Focus

  • Methodological Guidance :
    • Error Source Analysis : Investigate solvent effects (e.g., DMSO vs. CDCl3 in NMR), impurity contributions, or instrument calibration drift .
    • Collaborative Verification : Cross-validate spectra with independent labs using identical sample batches.
    • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping peaks or LC-MS to detect trace impurities .
    • Data Presentation : Overlay spectra from multiple studies in graphical form, annotating critical differences.

What strategies are effective for optimizing the scalability of this compound synthesis without compromising yield?

Q. Advanced Research Focus

  • Methodological Guidance :
    • Process Chemistry : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonation), optimizing residence time and temperature .
    • Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
    • Data Consideration : Compare energy efficiency metrics (e.g., E-factor) and space-time yields across scales.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.